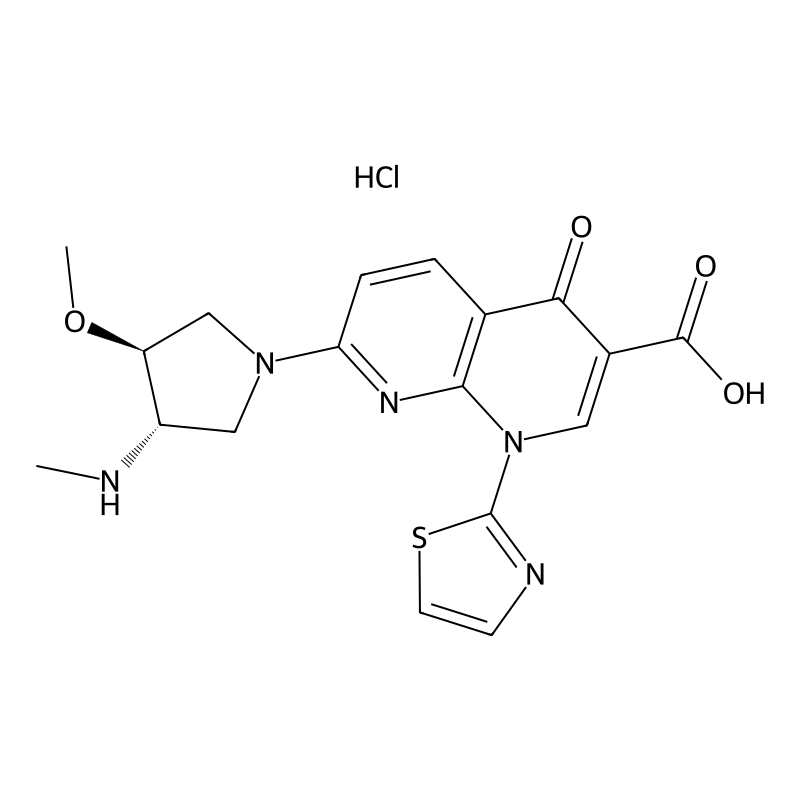

Voreloxin Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Voreloxin Hydrochloride: Mechanism of Action and Technical Profile

Quantitative Profiling of Voreloxin

The table below summarizes key quantitative data from biochemical and cellular studies.

| Parameter | Experimental System | Value / Finding | Citation |

|---|---|---|---|

| Topo II Inhibition (IC₅₀) | In vitro relaxation assay | 3.2 μg/mL | [1] |

| Cytotoxicity (IC₅₀ / LD₅₀) --- AML Cell Lines | MV4-11 cells | 0.095 μM | [2] | | --- AML Cell Lines | HL-60 cells | 0.884 μM | [2] | | --- Primary AML Blasts | 88 patient samples | 2.30 ± 1.87 μM (mean LD₅₀) | [3] | | --- Broad Panel | 15 human tumor cell lines | 0.04 to 1.155 μM | [1] [2] | | Cleavage Complex Formation | CCRF-CEM cells (ICE Bioassay) | Detectable at 1 μM; comparable to 1 μM doxorubicin | [4] [5] | | Radiosensitization (DEF) | U251 glioblastoma cells (Clonogenic assay) | 1.51 (at 75 nmol/L) | [6] | | In Vivo Efficacy | P388 leukemia mouse model | Potent activity at 50 mg/kg (i.p.) | [1] [7] |

Molecular Mechanism of Action

Voreloxin's anticancer activity is driven by a multi-step process that culminates in irreversible DNA damage and cell death. The following diagram maps this mechanism and the subsequent cellular fate.

Voreloxin's pathway from DNA binding to apoptosis.

Key Mechanistic Insights

- DNA Intercalation: Voreloxin inserts itself between DNA base pairs, a step that is required for its cytotoxic activity [4] [5]. Evidence comes from studies with non-intercalating analogs, which lose anti-proliferative activity, while analogs with enhanced intercalation show 9.5-fold greater potency [4] [5].

- Topoisomerase II Poisoning: The drug poisons both α and β isoforms of human topoisomerase II, stabilizing the enzyme-DNA "cleavage complex" and preventing re-ligation of DNA double-strand breaks [4] [5].

- Site-Selective DNA Damage: Unlike other topoisomerase II poisons like etoposide that cause extensive DNA fragmentation, voreloxin induces site-selective double-strand breaks, preferentially at GC/GG sequences [5]. This is analogous to the action of quinolone antibacterials in prokaryotes [4] [5].

- Cellular Consequences: The persistent DNA damage triggers replication-dependent cell cycle arrest at the G2 phase, ultimately leading to apoptosis (programmed cell death) [4] [3] [2]. The action is p53-independent, making it effective in tumors with p53 mutations [3] [6].

Key Experimental Protocols

To investigate voreloxin's mechanism, several key assays are employed. The workflow for a central DNA relaxation assay is detailed below.

Steps to assess Topoisomerase II inhibition and poisoning.

Detailed Methodologies

ICE Bioassay (In Vivo Complex of Enzyme Assay)

- Purpose: To detect the stabilization of topoisomerase II-DNA cleavage complexes in cells [4] [5].

- Procedure: Treat cells (e.g., CCRF-CEM) with voreloxin. Isolate DNA via cesium gradient centrifugation. Perform immunoblotting on DNA fractions using antibodies against topoisomerase IIα and IIβ to detect enzyme trapped on DNA [4] [5].

Pulsed-Field Gel Electrophoresis (PFGE)

- Purpose: To directly visualize and quantify DNA double-strand breaks in cells [5].

- Procedure: Embed voreloxin-treated cells in agarose plugs. Lyse cells within plugs to liberate DNA. Perform electrophoresis under pulsed-field conditions to separate large DNA fragments. Stain gel with ethidium bromide and visualize; dose-dependent DNA fragmentation indicates DSBs [5].

Cell Cycle Analysis by Flow Cytometry

- Purpose: To determine the impact of voreloxin on cell cycle progression (e.g., G2 arrest) [3] [2].

- Procedure: Treat cells (e.g., HL-60, NB4) with voreloxin for 12-48 hours. Fix cells in ethanol, then treat with RNase and stain DNA with propidium iodide (PI). Analyze PI fluorescence intensity per cell using a flow cytometer to determine DNA content and cell cycle distribution [3] [2].

Differentiation from Other Chemotherapeutics

Voreloxin is mechanistically distinct from other topoisomerase II inhibitors, which contributes to its unique profile.

- Structural Class: It is a naphthyridine analog (a quinolone derivative), a scaffold not previously used in cancer therapy, unlike the anthracycline or epipodophyllotoxin classes [4] [5].

- Mechanistic Signature: Similar to anthracyclines, voreloxin is an intercalating topoisomerase II poison. However, it does not generate significant levels of reactive oxygen species (ROS), which are linked to the cardiotoxicity of anthracyclines like doxorubicin [5] [2] [6].

- Resistance Profile: Voreloxin is not a substrate for P-glycoprotein (P-gp), a common efflux pump responsible for multi-drug resistance. This allows it to remain active in models resistant to anthracyclines and etoposide [4] [8] [6].

Conclusion and Research Implications

Voreloxin hydrochloride represents a novel class of topoisomerase II inhibitor with a defined mechanism of DNA intercalation and site-selective topoisomerase II poisoning. Its unique chemical structure and mechanistic signature—distinct from anthracyclines—along with its ability to evade common resistance mechanisms, make it a valuable candidate for ongoing clinical development, particularly in acute myeloid leukemia [8] [3].

References

- 1. Voreloxin (SNS-595) hydrochloride - Selleck Chemicals [selleckchem.com]

- 2. This compound (Synonyms: SNS-595 Hydrochloride [medchemexpress.com]

- 3. The topoisomerase II inhibitor voreloxin causes cell cycle ... [pmc.ncbi.nlm.nih.gov]

- 4. Voreloxin Is an Anticancer Quinolone Derivative that ... [journals.plos.org]

- 5. Voreloxin Is an Anticancer Quinolone Derivative that ... [pmc.ncbi.nlm.nih.gov]

- 6. Radiosensitization by the novel DNA intercalating agent ... [ro-journal.biomedcentral.com]

- 7. Voreloxin - Potent Topoisomerase II Inhibitor [apexbt.com]

- 8. Voreloxin, a first-in-class anticancer quinolone derivative ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Voreloxin as a Site-Selective Topoisomerase II Inhibitor

Executive Summary

Voreloxin (vosaroxin) represents a first-in-class anticancer quinolone derivative that exhibits a novel mechanism of topoisomerase II inhibition through site-selective DNA damage. This naphthyridine analog distinguishes itself from traditional anthracyclines through its unique chemical scaffold, favorable pharmacokinetic profile, and reduced susceptibility to multidrug resistance mechanisms. Voreloxin demonstrates significant preclinical activity in acute myeloid leukemia (AML) models, both as a single agent and in combination with cytarabine, with synergistic effects observed across multiple studies. Clinical trials have shown promising results in AML and ovarian cancer, with a distinct safety profile characterized by reversible myelosuppression and mucositis rather than the cardiotoxicity associated with anthracyclines. Its dual mechanism of action combining DNA intercalation and topoisomerase II poisoning positions voreloxin as a promising therapeutic candidate worthy of further clinical development, particularly for patients with relapsed or refractory hematologic malignancies.

Drug Profile and Development Status

Voreloxin (also known as vosaroxin or SNS-595) is a first-in-class anticancer agent derived from the quinolone family, specifically classified as a naphthyridine analog [1] [2]. Unlike conventional quinolones primarily used as antibiotics, voreloxin has been optimized for anticancer activity through its unique mechanism of topoisomerase II inhibition. The drug is being developed by Sunesis Pharmaceuticals and has received orphan drug designation from the FDA for the treatment of acute myeloid leukemia (AML) [3]. The current development status has advanced to Phase III clinical trials for AML and earlier phase investigation for ovarian cancer [2] [3].

The molecular structure of voreloxin features a stable quinolone core that differentiates it chemically from anthracyclines, contributing to its distinct pharmacological properties [1]. Key differentiating features include:

- Low clearance (2 L/h/m²) and long terminal half-life (22 hours)

- Dose-proportional exposure with predictable pharmacokinetics

- Volume of distribution (50 L/m²) approximately eightfold lower than daunomycin

- No P-glycoprotein (P-gp) substrate, enabling activity in multidrug-resistant tumors [1]

These pharmaceutical characteristics potentially translate to reduced off-target organ toxicities compared to traditional anthracyclines, while maintaining potent anticancer activity [1].

Molecular Mechanism of Action

Dual Mechanism: DNA Intercalation and Topoisomerase II Poisoning

Voreloxin exhibits a sophisticated dual mechanism that integrates DNA intercalation with topoisomerase II inhibition, resulting in site-selective DNA damage [1] [2]. The compound intercalates into DNA at specific sites, preferentially targeting GC-rich regions similar to antibacterial quinolones [1]. This intercalation occurs in a replication-dependent manner, meaning the DNA damage is particularly potent in actively dividing cells [4].

Simultaneously, voreloxin functions as a topoisomerase II poison by stabilizing the cleavable complex formed between topoisomerase II and DNA [4] [2]. This inhibition prevents the re-ligation of double-strand breaks normally facilitated by topoisomerase II, converting transient DNA breaks into permanent lesions [2]. The site-selectivity of voreloxin-induced DNA damage differentiates it from traditional topoisomerase II inhibitors like etoposide and doxorubicin, which cause more generalized DNA damage [1].

DNA Damage Response and Repair Pathways

The DNA damage induced by voreloxin triggers a complex cellular response that determines cell fate. Research has demonstrated that homologous recombination repair (HRR) is essential for recovery from voreloxin-induced DNA damage, highlighting a potential avenue for synthetic lethality approaches [5]. Compared to doxorubicin, voreloxin induces less overall DNA fragmentation and shows a different pattern of damage across the cell cycle, with peak damage occurring in G2/M phase > S phase >> G1 phase [5].

The following diagram illustrates the key molecular mechanisms and cellular consequences of voreloxin activity:

Voreloxin's dual mechanism of action leads to apoptotic cell death through coordinated DNA damage and cell cycle arrest.

Cellular Consequences and Anticancer Effects

Cell Cycle Arrest and Apoptosis Induction

Voreloxin treatment triggers dose-dependent cell cycle arrest at the G2/M phase, a critical checkpoint that allows cells to repair DNA damage before proceeding to mitosis [4] [2]. This arrest results from the activation of DNA damage checkpoints in response to double-strand breaks induced by voreloxin. When DNA damage exceeds repairable thresholds, cells undergo programmed cell death (apoptosis) through both intrinsic and extrinsic pathways [4] [6].

Studies in AML cell lines and primary patient samples have demonstrated that voreloxin induces phosphatidylserine externalization (detected by Annexin V staining) and caspase-3 activation, confirming apoptotic cell death [4]. The pro-apoptotic activity occurs in a p53-independent manner, as evidenced by maintained efficacy in p53-null K562 cell lines [4]. This independence from p53 status is particularly valuable in cancer therapy, as many malignancies harbor p53 mutations that confer resistance to conventional treatments.

Anticancer Activity in Preclinical Models

Voreloxin has demonstrated broad cytotoxic activity across various cancer models, with particular potency in hematologic malignancies. In primary AML blasts (n=88), the mean LD₅₀ value was 2.30 μM (±1.87 standard deviation), indicating significant sensitivity to voreloxin treatment [4]. The drug maintained activity in anthracycline-resistant models, attributed to its avoidance of P-glycoprotein-mediated efflux [1].

The following table summarizes key efficacy data from preclinical studies:

| Cancer Model | Experimental System | Key Findings | Reference |

|---|---|---|---|

| Acute Myeloid Leukemia | Primary AML blasts (n=88) | Mean LD₅₀ = 2.30 μM (±1.87) | [4] |

| AML Cell Lines | HL-60, MV4-11 | Dose-dependent cytotoxicity and apoptosis | [1] [4] |

| Combination Therapy | Voreloxin + Cytarabine | Synergistic (CI<0.85) in 22/25 primary AML samples | [4] |

| In Vivo Efficacy | Mouse bone marrow ablation model | Reversible myelosuppression with supra-additive activity in combination | [1] |

| Solid Tumors | Lung (A549) and colon (HTC-116) cancer | Cell cycle arrest at G2/M phase and apoptosis induction | [6] |

Table 1: Summary of Voreloxin's Preclinical Anticancer Efficacy

Synergistic Combinations and Clinical Applications

Enhanced Efficacy with Cytarabine in AML

The combination of voreloxin with cytarabine (Ara-C) has demonstrated particularly promising synergistic effects in AML models [1] [4]. Comprehensive synergy experiments revealed that 22 out of 25 primary AML samples tested exhibited synergistic cytotoxicity, with a mean combination index (CI) of 0.79 (where CI<0.85 indicates synergy) [4]. This combination has progressed to clinical evaluation based on these compelling preclinical data.

The molecular basis for this synergy likely stems from complementary mechanisms of action: cytarabine functions as a nucleoside analog that inhibits DNA synthesis, while voreloxin causes DNA double-strand breaks through topoisomerase II inhibition. The sequential or concurrent application of these agents creates a therapeutic convergence that overwhelms the DNA repair capacity of leukemic cells. In vivo studies in mouse models have confirmed supra-additive activity with manageable hematologic toxicity characterized by reversible reductions in peripheral white blood cells and platelets [1].

Clinical Development and Trial Results

Voreloxin has been evaluated in multiple clinical trials, including Phase I and II studies in both solid tumors and hematologic malignancies [7] [3]. In a Phase II trial involving 113 older adults with newly diagnosed, previously untreated AML, single-agent voreloxin demonstrated promising activity with a comparable safety profile across different age groups [7]. Preliminary results from a Phase Ib trial of voreloxin combined with cytarabine in relapsed/refractory AML patients indicated that voreloxin pharmacokinetics were unaffected by co-administration with cytarabine, supporting the pharmacological compatibility of this combination [7].

The clinical safety profile of voreloxin differs notably from traditional anthracyclines. The dose-limiting toxicities observed in clinical studies include reversible oral mucositis in leukemia trials and neutropenia with acceptable frequency of febrile neutropenia in solid tumor studies [1]. Importantly, voreloxin has not demonstrated the cardiotoxicity typically associated with anthracyclines, which can be dose-limiting and irreversible [1] [3].

Resistance Mechanisms and Comparative Advantages

Overcoming Conventional Resistance Pathways

Voreloxin exhibits several advantageous properties that enable it to overcome common chemoresistance mechanisms. A key differentiator is that voreloxin is not a substrate for P-glycoprotein (P-gp), an efflux pump frequently overexpressed in relapsed cancers that contributes to multidrug resistance [1] [3]. This property is particularly relevant in AML, where both older patients and those with relapsed disease often express higher levels of P-gp [1].

Additionally, voreloxin maintains activity in p53-deficient malignancies, as demonstrated by its efficacy in p53-null K562 cell lines [4]. Since p53 mutations are common in therapy-resistant cancers, this independence from functional p53 signaling expands voreloxin's potential application to tumors that would otherwise be resistant to apoptosis induction. The site-selective DNA damage mechanism also differs from the more generalized DNA damage caused by anthracyclines, potentially bypassing specific DNA repair adaptations that develop in treatment-resistant cells [1].

Comparative Advantages Over Anthracyclines

The following table highlights key differentiating features between voreloxin and traditional anthracyclines:

| Characteristic | Voreloxin | Anthracyclines (e.g., Doxorubicin) |

|---|---|---|

| Chemical Class | Naphthyridine derivative (quinolone family) | Tetracycline derivative |

| DNA Damage Pattern | Site-selective (GC-rich regions) | Generalized |

| P-gp Substrate | No | Yes |

| p53 Dependence | Independent | Dependent |

| Cardiotoxicity | Not observed | Dose-limiting |

| Reactive Oxygen Species | Minimal generation | Significant generation |

| Primary Dose-Limiting Toxicity | Mucositis, neutropenia | Cardiotoxicity, myelosuppression |

| Resistance in MDR Models | Maintains activity | Often compromised |

Table 2: Comparative Profile of Voreloxin Versus Traditional Anthracyclines

Experimental Protocols and Methodologies

In Vitro Cytotoxicity and Combination Studies

Standardized protocols for evaluating voreloxin activity in vitro have been established across multiple studies. For cell viability assays, researchers typically utilize human leukemia cell lines (e.g., HL-60, MV4-11, CCRF-CEM) maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in a humidified 5% CO₂ atmosphere [1] [4]. Cells are seeded in 96-well plates at approximately 1×10⁵ cells/well and exposed to serial dilutions of voreloxin for designated treatment periods.

Voreloxin stock solutions (10 mM) are prepared in 0.17% methanesulfonic acid and diluted in fresh growth media immediately before use [1]. Vehicle controls containing equivalent dilutions of methanesulfonic acid without active compound are included in all experiments. Following drug exposure (typically 48 hours), viability is assessed using CellTiter-Glo Luminescent Cell Viability Assay or MTS tetrazolium reduction assays according to manufacturers' protocols [1] [4]. IC₅₀ values are determined using non-linear regression of sigmoidal dose-response curves with variable slope.

For combination studies with cytarabine, the two drugs are typically tested at fixed concentration ratios based on preliminary single-agent IC₅₀ values. The combination index (CI) is calculated according to the method of Chou and Talalay, where CI < 0.85 indicates synergy, CI = 0.85-1.2 indicates additive effects, and CI > 1.2 indicates antagonism [1] [4].

Apoptosis and Cell Cycle Analysis

Detailed protocols for assessing voreloxin-induced apoptosis and cell cycle effects involve flow cytometric analysis of cells stained with appropriate markers. For apoptosis detection, cells are typically stained with Annexin V-FITC and propidium iodide using commercial apoptosis detection kits according to manufacturers' instructions [4] [6]. After voreloxin treatment, cells are washed in phosphate-buffered saline (PBS), resuspended in binding buffer containing calcium chloride, and incubated with Annexin V-FITC in the dark for 10 minutes prior to propidium iodide addition and immediate analysis by flow cytometry.

For cell cycle analysis, voreloxin-treated cells (typically 1×10⁶ cells per sample) are harvested, washed in cold PBS, and fixed in ice-cold 70% ethanol at -20°C [4]. Prior to analysis, cells are pelleted and resuspended in PBS containing propidium iodide (40 μg/mL) and RNase (100 μg/mL), then incubated at 37°C for 30 minutes to ensure specific DNA staining. The DNA content is analyzed by flow cytometry, and cell cycle distribution is determined using appropriate software packages.

Caspase activation can be assessed using fluorogenic substrates such as PhiPhiLux G1D2, which contains two fluorophores separated by a quenching linker sequence cleaved by active caspase-3 [4]. After cleavage, the resulting products fluoresce green and can be quantified using flow cytometry, providing specific measurement of executioner caspase activation in response to voreloxin treatment.

DNA Relaxation Assay for Topoisomerase II Inhibition

The following workflow diagram illustrates the key experimental approach for confirming topoisomerase II inhibition:

Experimental workflow for DNA relaxation assay to confirm topoisomerase II inhibition by voreloxin.

The DNA relaxation assay directly confirms voreloxin's inhibition of topoisomerase II enzyme activity [4]. In this assay, isolated topoisomerase IIα (0.2 U) is incubated with supercoiled plasmid DNA in reactions containing 50 mM Tris-HCl (pH 8.0), 60 mM KCl, 10 mM MgCl₂, 10 mM ATP, and 0.5 mM DTT [4]. Voreloxin is added at varying concentrations, and reactions are incubated at 37°C for 30 minutes. The reaction products are then separated by agarose gel electrophoresis, which distinguishes supercoiled DNA from relaxed DNA based on migration patterns. In the presence of functional topoisomerase II without inhibitor, supercoiled DNA is converted to relaxed forms, while voreloxin treatment dose-dependently prevents this relaxation, confirming enzyme inhibition.

Conclusion and Future Directions

Voreloxin represents a promising therapeutic agent that leverages a novel chemical scaffold to achieve potent anticancer activity through site-selective topoisomerase II inhibition. Its favorable pharmacological properties, including lack of P-gp mediated resistance, p53-independent activity, and distinct toxicity profile, position it as a valuable alternative to traditional anthracyclines. The compelling synergistic relationship with cytarabine in AML models provides a strong rationale for combination regimens in hematologic malignancies.

References

- 1. Voreloxin, a first-in-class anticancer quinolone derivative ... [pmc.ncbi.nlm.nih.gov]

- 2. Vosaroxin [en.wikipedia.org]

- 3. Voreloxin, Anti-Cancer Quinolone Derivative [clinicaltrialsarena.com]

- 4. The topoisomerase II inhibitor voreloxin causes cell cycle ... [pmc.ncbi.nlm.nih.gov]

- 5. Homologous recombination repair is essential for ... [oncotarget.com]

- 6. Tetrahydroquinolinone derivatives exert antiproliferative ... [nature.com]

- 7. Sunesis Pharma presents data from two clinical trials of ... [rttnews.com]

Voreloxin first-in-class anticancer quinolone derivative

Mechanism of Action and Differentiation

Voreloxin's anticancer activity stems from a dual mechanism that differentiates it from other topoisomerase II-targeting drugs.

- DNA Intercalation and Topoisomerase II Poisoning: Voreloxin intercalates into DNA and poisons topoisomerase II (both α and β isoforms), stabilizing the covalent enzyme-cleaved DNA complex (cleavage complex). This prevents the religation of DNA double-strand breaks, converting transient breaks into permanent, lethal lesions that trigger cellular apoptosis [1] [2] [3]. The DNA damage induced is replication-dependent and site-selective, preferentially targeting GC-rich regions, a pattern analogous to quinolone antibacterials in prokaryotes [1].

- Key Differentiators from Anthracyclines:

- Novel Chemical Scaffold: As a naphthyridine derivative, it is structurally distinct from anthracyclines (e.g., doxorubicin) and epipodophyllotoxins (e.g., etoposide) [1] [2].

- Not a P-gp Substrate: Its efficacy is not compromised by the P-glycoprotein (P-gp) efflux pump, a common resistance mechanism for anthracyclines and mitoxantrone [4] [1].

- Reduced Off-Target Toxicity Potential: Voreloxin induces limited reactive oxygen species (ROS) and is not associated with the formaldehyde-mediated DNA adduct formation or dose-limiting cardiotoxicity common to anthracyclines [1]. Its more limited tissue distribution also suggests a lower potential for off-target organ toxicities [4].

The diagram below illustrates the sequence of voreloxin's mechanism of action.

Voreloxin mechanism of action pathway

Key Experimental Data and Protocols

The efficacy and mechanism of voreloxin have been characterized through various preclinical assays. Key quantitative data from these studies are summarized in the table below.

| Assay Type / Model | Cell Line / Sample | Key Metric (LD50/IC50/GI50) | Observed Effect |

|---|---|---|---|

| Cytotoxicity (LD50) [5] | Primary AML blasts (n=88) | Mean LD50: 2.30 μM (±1.87) | Single-agent cell killing |

| Cytotoxicity (IC50) [6] | Panel of 15 human tumor cell lines | IC50 range: 0.04 - 1.155 μM | Broad-spectrum anti-proliferative activity |

| Cytotoxicity (GI50) [7] | NCI-60 panel (MDA-MB-468 breast cancer) | GI50: 0.41 μM | Sub-micromolar growth inhibition |

| Topo II Inhibition [6] | Biochemical assay | IC50: 3.2 μg/mL | Inhibition of topoisomerase II relaxation |

| Synergy with Cytarabine [5] | Primary AML samples (n=25) | Mean Combination Index (CI): 0.79 | Synergistic effect (CI < 0.9) in 22/25 samples |

Detailed Experimental Methodologies

1. Cell Viability and Cytotoxicity (MTS Assay) [5]

- Purpose: To determine the dose-dependent cytotoxicity of voreloxin.

- Procedure:

- Cell Preparation: Plate primary acute myeloid leukemia (AML) mononuclear cells or cell lines (e.g., HL-60, CCRF-CEM) in 96-well plates.

- Drug Treatment: Treat cells with serial dilutions of voreloxin (e.g., 31.25 nM to 4 μM) for 48 hours.

- Viability Measurement: Add MTS reagent and incubate for 4 hours. Measure the absorbance at 490 nm. The signal is proportional to the number of viable cells.

- Data Analysis: Calculate the percentage of viable cells relative to untreated controls. Use software (e.g., CalcuSyn) to determine LD50/IC50 values.

2. Detection of Apoptosis (Annexin V/Propidium Iodide Staining) [5] [8]

- Purpose: To quantify apoptosis induced by voreloxin.

- Procedure:

- Cell Treatment: Incubate cells (e.g., HL-60) with voreloxin at doubling concentrations (e.g., 0.0313–0.5 μM) for 48 hours.

- Staining: Harvest cells, wash with PBS, and resuspend in binding buffer containing Annexin V-FITC and propidium iodide (PI). Incubate in the dark for 10-20 minutes.

- Flow Cytometry: Analyze stained cells using a flow cytometer. Viable cells are Annexin V-/PI-; early apoptotic cells are Annexin V+/PI-; late apoptotic/necrotic cells are Annexin V+/PI+.

3. DNA Relaxation Assay [5] [1]

- Purpose: To biochemically confirm topoisomerase II inhibition.

- Procedure:

- Reaction Setup: Incubate supercoiled plasmid DNA with isolated topoisomerase IIα (e.g., 0.2 U) in a reaction buffer (Tris-HCl, KCl, MgCl2, ATP, DTT).

- Drug Addition: Add voreloxin to the reaction mixture.

- Gel Electrophoresis: Resolve the reaction products by agarose gel electrophoresis.

- Visualization: Stain the gel with ethidium bromide and visualize under UV light. Voreloxin will inhibit the conversion of supercoiled DNA to the relaxed form, confirming enzymatic inhibition. At specific concentrations, it may also induce site-selective DNA cleavage visible as a discrete band [1].

4. In Vivo Bone Marrow Ablation Model [4]

- Purpose: To evaluate the efficacy of voreloxin alone and in combination with cytarabine in an animal model.

- Procedure:

- Animal Dosing: Administer voreloxin intravenously (e.g., 10 or 20 mg/kg) to CD-1 female mice on day 0 and day 4 (q4d×2). Cytarabine is administered subcutaneously (e.g., 20 or 60 mg/kg) every 8 hours on the same days.

- Monitoring: Track peripheral white blood cell and platelet counts over time (e.g., days 6, 8, 12) to assess bone marrow impact and recovery.

- Histology: Harvest femurs, fix, decalcify, embed in paraffin, section, and stain with H&E to determine bone marrow cellularity.

Synergistic Drug Combinations

Research shows voreloxin's efficacy is enhanced in combination with other agents, providing promising strategies to overcome resistance.

- Cytarabine (Ara-C): This combination has shown strong synergy in AML. In primary AML samples, the mean Combination Index (CI) was 0.79, indicating synergy [5]. In vivo, the combination produced supra-additive bone marrow ablation with reversible myelosuppression [4]. The workflow for testing this synergy is illustrated below.

Synergy experiment workflow

- Signaling Pathway Inhibitors: Combining voreloxin with inhibitors of the Ras/Raf/MEK/ERK pathway demonstrates that targeting parallel survival pathways can enhance apoptosis.

- TAK-733 (MEK Inhibitor): Co-treatment in HL-60 myeloid leukemia cells significantly enhanced voreloxin-induced apoptosis, associated with increased ROS production and nuclear translocation of Apoptosis-Inducing Factor (AIF) [8].

- VX-11e (ERK2 Inhibitor): This combination showed synergistic anti-proliferative and pro-apoptotic effects in various leukemia cell lines (MOLM-14, REH, MOLT-4). The mechanism involved upregulation of p21 and downregulation of survivin and NF-κB [9].

Clinical Trial Context

Voreloxin has been evaluated in clinical trials for its oncologic potential.

- Acute Myeloid Leukemia (AML): It has been studied as a single agent in previously untreated elderly AML patients and in combination with cytarabine for relapsed/refractory AML [5] [3].

- Platinum-Resistant Ovarian Cancer: A Phase 2 trial demonstrated promising efficacy and a manageable safety profile, with objective responses observed in patients for whom prior anthracycline therapy had failed [3].

- Toxicities: The dose-limiting toxicities observed in clinical studies include reversible oral mucositis and neutropenia, with an acceptable frequency of febrile neutropenia [4] [3].

Conclusion for Researchers

Voreloxin represents a mechanistically distinct topoisomerase II poison with a novel naphthyridine scaffold. Its unique profile—including site-selective DNA damage, evasion of P-gp mediated resistance, and a differentiated toxicity spectrum—makes it a valuable candidate for oncology research, particularly in AML. The strong documented synergy with cytarabine and emerging combinations with signal transduction inhibitors provide robust rationales for novel therapeutic strategies aimed at improving patient outcomes.

References

- 1. Voreloxin Is an Anticancer Quinolone Derivative that ... [pmc.ncbi.nlm.nih.gov]

- 2. Voreloxin Is an Anticancer Quinolone Derivative that ... [journals.plos.org]

- 3. Sunesis Pharmaceuticals, Inc. Announces Updated ... [biospace.com]

- 4. Voreloxin, a first-in-class anticancer quinolone derivative ... [pmc.ncbi.nlm.nih.gov]

- 5. The topoisomerase II inhibitor voreloxin causes cell cycle ... [pmc.ncbi.nlm.nih.gov]

- 6. Voreloxin (SNS-595) hydrochloride - Selleck Chemicals [selleckchem.com]

- 7. Design and synthesis of novel cytotoxic fluoroquinolone ... [nature.com]

- 8. TAK-733, a Selective MEK Inhibitor, Enhances Voreloxin ... [ar.iiarjournals.org]

- 9. Combination of ERK2 inhibitor VX-11e and voreloxin ... [link.springer.com]

Voreloxin preclinical studies acute myeloid leukemia AML

Voreloxin Preclinical Profile and Efficacy

The table below summarizes the core findings from key preclinical studies on voreloxin for AML.

| Aspect | Preclinical Findings |

|---|---|

| Mechanism of Action | First-in-class anticancer quinolone derivative; intercalates DNA and inhibits topoisomerase II, inducing site-selective, replication-dependent DNA double-strand breaks and apoptosis [1] [2] [3]. |

| Key Differentiators | Not a substrate for P-glycoprotein (P-gp) efflux pump; active in anthracycline-resistant models; site-selective DNA damage (targets GC-rich regions); more limited tissue distribution suggests lower potential for off-target organ toxicity vs. anthracyclines [1] [4]. |

| Single-Agent Cytotoxicity (In Vitro) | Demonstrated cytotoxic activity and inhibition of proliferation in human leukemia cell lines (HL-60, MV4-11, CCRF-CEM) [1]. |

| In Vivo Efficacy Model | Mouse model of bone marrow ablation; voreloxin induced reversible bone marrow ablation with reductions in peripheral white blood cells and platelets, consistent with the AML treatment paradigm [1]. |

| Combination with Cytarabine (In Vitro) | Voreloxin and cytarabine showed additive or synergistic activity in human leukemia cell lines (Combination Index (CI) analysis) [1]. |

| Combination with Cytarabine (In Vivo) | The two drugs demonstrated supra-additive activity in a mouse model of bone marrow ablation [1]. |

Detailed Experimental Protocols

Here are the methodologies for the key experiments cited in the preclinical studies.

In Vitro Cell Viability and Combination Index (CI) Assay [1]

- Cell Lines: HL-60 (acute promyelocytic leukemia), MV4-11 (AML), CCRF-CEM (Acute lymphoblastic leukemia).

- Culture Conditions: Grown in RPMI-1640 + 10% fetal bovine serum (FBS) at 37°C in a humidified atmosphere of 5% CO₂.

- Compound Preparation:

- Voreloxin: Dissolved in 0.17% methanesulfonic acid to make a 10 mM stock.

- Cytarabine: Reconstituted in sterile water to make a 30 mM stock.

- Assay Procedure:

- Cells were seeded in 96-well plates at 1 × 10⁵ cells/well.

- Serially diluted drugs, alone or in combination, were added.

- Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay.

- IC₅₀ values were determined using non-linear regression of a sigmoidal dose-response curve.

- Combination Index (CI) Analysis:

- CI was calculated according to the method of Zhao et al.

- Interpretation: CI > 1.2 (antagonistic); CI = 0.85-1.2 (additive); CI < 0.85 (synergistic).

In Vivo Mouse Model of Bone Marrow Ablation [1]

- Animals: CD-1 female mice.

- Dosing Regimen:

- Voreloxin: Administered intravenously (IV) at 10 or 20 mg/kg once on day zero and once on day four (q4d ×2).

- Cytarabine: Administered subcutaneously (SC) at 20 or 60 mg/kg every 8 hours on day zero and day four (tid q4d ×2).

- Analysis and Endpoints:

- Peripheral Blood Counts: White blood cell (WBC) and platelet counts were tracked over time (days 6, 8, 12) to assess marrow impact and recovery.

- Bone Marrow Histology: Femurs were collected, fixed, decalcified, paraffin-embedded, and sectioned. Sections were stained with Hematoxylin and Eosin (H&E), and the percent cellularity of the bone marrow was determined.

Visualizing the Preclinical Workflow and Mechanism

The following diagrams, created with Graphviz, illustrate the logical flow of the preclinical studies and the drug's mechanism of action.

Diagram 1: Preclinical Study Workflow for Voreloxin in AML

This diagram outlines the overall experimental design used to evaluate voreloxin's efficacy.

Diagram 2: Mechanism of Action of Voreloxin

This diagram illustrates how voreloxin induces DNA damage and leads to cancer cell death.

Conclusion and Translation to Clinical Research

The preclinical data robustly supported the clinical advancement of voreloxin. Key findings of synergy with cytarabine and activity in P-gp resistant models provided a strong rationale for its investigation in relapsed/refractory AML and elderly populations often ineligible for intensive therapy [1] [2]. These studies were foundational to the subsequent Phase 1 and 2 clinical trials which confirmed the drug's safety and preliminary efficacy in humans [3] [4] [5].

References

- 1. Voreloxin, a first-in-class anticancer quinolone derivative ... [pmc.ncbi.nlm.nih.gov]

- 2. The preclinical discovery of vosaroxin for the treatment ... [pubmed.ncbi.nlm.nih.gov]

- 3. Phase 2 Study of Voreloxin (Formerly Known as SNS-595 ... [sciencedirect.com]

- 4. A phase Ib study of vosaroxin, an anticancer quinolone ... [nature.com]

- 5. Sunesis Pharma presents data from two clinical trials of ... [rttnews.com]

Voreloxin broad-spectrum anti-tumor activity in vitro

Quantitative Data on Voreloxin's Anti-tumor Activity

The table below summarizes the anti-proliferative effects of voreloxin across various cancer cell lines from multiple studies.

| Cancer Type | Cell Line/Model | Key Metric (e.g., IC₅₀, LD₅₀) | Experimental Context |

|---|---|---|---|

| Broad Panel (11 solid tumor types) [1] | 11 tumor cell lines | IC₅₀: 0.04 to 0.97 µM | In vitro, 72-hour MTT assay [1] |

| Acute Myeloid Leukemia (AML) [2] | 88 primary AML blasts | Mean LD₅₀: 2.30 µM (± 1.87) | In vitro, 48-hour MTS viability assay [2] |

| Acute Myeloid Leukemia (AML) [3] | HL-60 (promyelocytic) | IC₅₀: ~9 µM | In vitro, CellTiter-Glo viability assay [3] |

| Acute Myeloid Leukemia (AML) [3] | MV4-11 (biphenotypic) | IC₅₀: ~1.0 µM | In vitro, CellTiter-Glo viability assay [3] |

| Acute Lymphoblastic Leukemia (ALL) [3] | CCRF-CEM | IC₅₀: ~1.5 µM | In vitro, CellTiter-Glo viability assay [3] |

| Drug-Resistant Models [1] | 4 drug-resistant cell lines (P-gp overexpressing, reduced topo II) | Activity similar to parent lines | In vitro, voreloxin is not a P-gp substrate [1] |

Mechanism of Action and Signaling Pathway

Voreloxin is a first-in-class anticancer quinolone derivative that acts through a replication-dependent, site-selective mechanism [2] [3]. The following diagram illustrates its core mechanism and downstream effects.

Key Experimental Protocols

The methodologies below are critical for evaluating voreloxin's activity in vitro.

Cell Viability and Cytotoxicity Assays

These assays measure the anti-proliferative and cell-killing effects of voreloxin.

- Principle: Measures metabolically active cells, with signal intensity correlating to the number of viable cells [2] [4].

- Typical Protocol:

- Cell Seeding: Plate cells in 96-well plates at a density of 1x10⁵ to 4x10⁴ cells per well in growth medium [2] [3].

- Drug Exposure: Expose cells to a serial dilution of voreloxin for a defined period (e.g., 48 to 72 hours) [2] [4].

- Viability Measurement: Add MTS, MTT, or CellTiter-Glo reagent. For CellTiter-Glo, which measures ATP via luminescence, add an equal volume of reagent to the well, incubate, and record luminescence [1] [3].

- Data Analysis: Calculate the percentage of viable cells relative to untreated controls. Use software like GraphPad Prism to determine IC₅₀ or LD₅₀ values via non-linear regression of a sigmoidal dose-response curve [2] [3].

Apoptosis Detection Assays

These assays confirm and quantify the programmed cell death induced by voreloxin.

Annexin V/Propidium Iodide (PI) Staining [2] [5]:

- Treatment: Culture cells with voreloxin for 24-48 hours.

- Staining: Harvest cells, wash with PBS, and resuspend in a binding buffer.

- Incubation: Incubate cells with Annexin V-FITC and PI in the dark for 10-20 minutes.

- Analysis: Analyze by flow cytometry. Distinguish live (Annexin-V⁻/PI⁻), early apoptotic (Annexin-V⁺/PI⁻), late apoptotic (Annexin-V⁺/PI⁺), and necrotic (Annexin-V⁻/PI⁺) cell populations.

Caspase Activation Detection [2]:

- Principle: Use a fluorogenic substrate that fluoresces upon cleavage by active caspase-3.

- Protocol: After drug treatment, incubate cells with the substrate (e.g., PhiPhiLux G1D2) for 1 hour at 37°C.

- Analysis: Quantify the fluorescence of the cleaved product using flow cytometry.

Drug Combination Studies (Synergy Assays)

These studies evaluate the interaction between voreloxin and other drugs.

- Principle: The Combination Index (CI) method by Chou and Talalay determines if drug interactions are synergistic (CI < 0.85), additive (CI 0.85-1.2), or antagonistic (CI > 1.2) [2] [3].

- Typical Protocol:

- Treatment: Treat cells with each drug alone and in combination at a fixed concentration ratio (e.g., voreloxin to cytarabine at 1:2) [2].

- Viability Assessment: Perform a cell viability assay (e.g., MTS) after 48 hours.

- CI Calculation: Input the dose-response data into software like CalcuSyn to calculate the CI value [2].

Research Insights on Combination Strategies

Voreloxin shows enhanced efficacy when combined with other agents, providing promising avenues for overcoming drug resistance.

- Synergy with Cytarabine (Ara-C): In primary AML blasts, the combination of voreloxin and cytarabine was synergistic in 22 out of 25 samples, with a mean Combination Index of 0.79 [2] [3]. This supports its clinical investigation for relapsed/refractory AML.

- Enhancement with MEK Inhibitors: Pretreatment with the MEK inhibitor TAK-733 followed by voreloxin significantly increased apoptosis in HL-60 myeloid leukemia cells. This combination was associated with increased Reactive Oxygen Species (ROS) and nuclear translocation of the Apoptosis-Inducing Factor (AIF) [5].

- Potential to Overcome Venetoclax Resistance: A related novel quinolone, (R)-WAC-224, downregulated MCL-1 and synergized with venetoclax in resistant AML models [6]. This suggests a potential mechanism for voreloxin-like compounds in overcoming resistance to BCL-2 inhibitors.

Critical Considerations for Experimental Design

To ensure reliable and reproducible results, keep the following in mind:

- Use Optimized Protocols: Adhere to standardized drug sensitivity testing protocols for hematologic cancers, which recommend including positive and negative controls on each plate and using a 72-hour drug exposure for primary cells where possible [4].

- Account for p53 Status: Voreloxin's activity has been shown to be effective in p53-null K562 cells, indicating that its action is independent of p53 status [2]. This is a key differentiator for its broad applicability.

- Confirm Mechanism: A DNA relaxation assay can be used to biochemically confirm that voreloxin directly inhibits topoisomerase II activity [2].

References

- 1. , formerly SNS-595, has potent Voreloxin a activity ... against broad [pubmed.ncbi.nlm.nih.gov]

- 2. The topoisomerase II inhibitor voreloxin causes cell cycle ... [pmc.ncbi.nlm.nih.gov]

- 3. Voreloxin, a first-in-class anticancer quinolone derivative ... [pmc.ncbi.nlm.nih.gov]

- 4. Standardized assays to monitor drug sensitivity in ... [nature.com]

- 5. TAK-733, a Selective MEK Inhibitor, Enhances Voreloxin ... [ar.iiarjournals.org]

- 6. (R)-WAC-224, a new anticancer quinolone, combined with ... [pmc.ncbi.nlm.nih.gov]

Voreloxin not P-glycoprotein substrate drug resistance

Voreloxin's Resistance Profile and Key Evidence

The following table synthesizes the core quantitative and mechanistic data from nonclinical studies:

| Aspect | Key Experimental Findings | Significance/Context |

|---|---|---|

| P-gp Substrate Status | Not a substrate for P-glycoprotein (P-gp) [1] [2]. | Differentiates it from anthracyclines (e.g., doxorubicin) and epipodophyllotoxins (e.g., etoposide), which are susceptible to P-gp efflux [2]. |

| Activity in P-gp Overexpressing Models | Potent anti-proliferative activity maintained in cell lines that overexpress P-gp [3]. | Demonstrates ability to circumvent a common multidrug resistance mechanism. |

| Activity in Anthracycline-Resistant Models | Active in preclinical models with reported resistance to anthracyclines [1] [2]. | Suggests potential clinical utility in settings where prior anthracycline therapy has failed. |

| Broad Cytotoxicity (IC₅₀) | IC₅₀ values ranged from 0.04 to 0.97 μM across a panel of 11 tumor cell lines [3]. | Confirms potent, broad-spectrum anti-proliferative activity. |

| Primary AML Blasts Cytotoxicity (LD₅₀) | Mean LD₅₀ of 2.30 μM (± 1.87) observed in primary AML blasts (n=88) [4]. | Demonstrates direct anti-leukemic effect in clinically relevant patient samples. |

Experimental Evidence and Methodologies

- In Vitro Cytotoxicity in Resistant Cell Lines: Voreloxin's anti-proliferative activity was evaluated using cell viability assays (e.g., MTT assay) in a panel of cancer cell lines, including those with selected resistance mechanisms. The research demonstrated that the IC₅₀ values for voreloxin were similar in parental cell lines and in their drug-resistant sub-lines that overexpress P-gp [3]. This indicates that the efflux pump does not diminish voreloxin's potency.

- Direct Assessment of Transport: Studies explicitly stated that voreloxin is not a substrate of P-gp, based on experimental models designed to evaluate drug transport [1] [2]. Although the specific assay details (e.g., directional transport across polarized cell monolayers) are not fully elaborated in the provided excerpts, this finding is a key part of its documented pharmacodynamic profile.

Clinical and Mechanistic Context

Voreloxin's ability to evade P-gp is a significant advantage within its overall mechanism of action.

- Mechanism of Action: Voreloxin is a first-in-class antimicrobial quinolone derivative that acts as a topoisomerase II poison by intercalating DNA [1] [2] [4]. This causes site-selective DNA double-strand breaks, leading to cell cycle arrest in G2 and apoptosis [2] [4].

- Clinical Translation: The nonclinical data on P-gp independence correlates with clinical observations. Objective responses to voreloxin have been observed in patients for whom prior treatment with anthracyclines (which are often compromised by P-gp resistance) had failed [2]. This supports the translational relevance of the preclinical findings.

The following diagram illustrates the mechanism by which voreloxin circumvents P-gp mediated resistance compared to conventional drugs.

Key Experimental Protocols Cited

The primary evidence is derived from standard, well-established in vitro methodologies:

Cell Viability/Proliferation Assays:

- Purpose: To determine the concentration of drug that inhibits 50% of cell growth (IC₅₀).

- Typical Methods: MTT assay [3] or luminescence-based assays like CellTiter-Glo [1].

- Procedure: Cells are seeded in multi-well plates and exposed to serially diluted concentrations of voreloxin or control drugs for a set period (e.g., 48-72 hours). Viability is then measured spectrophotometrically (MTT) or via luminescence (CellTiter-Glo), which is proportional to the number of viable cells. Dose-response curves are plotted to calculate IC₅₀ values [1] [3].

Drug Combination Studies (Synergy with Cytarabine):

- Purpose: To evaluate if the combination of voreloxin and cytarabine has enhanced activity.

- Method: The Chou-Talalay method [4] is used.

- Procedure: Cells are treated with each drug alone and in combination at a fixed concentration ratio. Dose-response data is analyzed using software (e.g., CompuSyn) to calculate a Combination Index (CI). CI < 0.9 indicates synergy, CI = 0.9-1.1 indicates additive effects, and CI > 1.1 indicates antagonism [5] [4].

I hope this structured, technical overview provides the depth of information you required. Should your research necessitate a deeper dive into specific areas, such as the structural determinants of voreloxin's interaction with P-gp or more detailed clinical trial outcomes, please feel free to ask.

References

- 1. Voreloxin, a first-in-class anticancer quinolone derivative ... [pmc.ncbi.nlm.nih.gov]

- 2. Voreloxin Is an Anticancer Quinolone Derivative that ... [journals.plos.org]

- 3. Voreloxin, formerly SNS-595, has potent activity against a ... [pubmed.ncbi.nlm.nih.gov]

- 4. The topoisomerase II inhibitor voreloxin causes cell cycle ... [haematologica.org]

- 5. Combination of ERK2 inhibitor VX-11e and voreloxin ... [pmc.ncbi.nlm.nih.gov]

Voreloxin pharmacokinetics low clearance long half-life

Quantitative Pharmacokinetic Parameters

The table below summarizes the key PK parameters of Voreloxin from a phase I clinical trial [1].

| Parameter | Value | Details |

|---|---|---|

| Clearance | 2 L/h/m² | Low clearance [1] |

| Terminal Half-Life | 22 hours | Long elimination phase [1] |

| Volume of Distribution at Steady State (Vss) | 50 L/m² | Exceeds total body water, indicates tissue distribution [2] |

| Exposure | Dose-proportional | Increase in dose leads to proportional increase in systemic exposure (AUC) [1] |

Experimental Protocol for Pharmacokinetic Assessment

The PK data in the table was generated during a Phase I dose-escalation study in patients with relapsed/refractory solid tumors [1]. The key methodological details are:

- Study Design: Two dosing schedules were evaluated in separate studies: voreloxin administered intravenously (IV) every 3 weeks (Study SPO-0001) and weekly for 3 weeks every 28 days (Study SPO-0002) [1].

- Dosing: The drug was administered as an intravenous infusion. The maximum tolerated dose (MTD) was found to be schedule-dependent, established at 48 mg/m² for heavily pre-treated patients and 60 mg/m² for minimally pre-treated patients on the every-3-week schedule [1].

- PK Data Collection: Blood samples were collected from patients at predetermined time points after the start of the infusion. These samples were processed to obtain plasma [1].

- Bioanalysis: Plasma concentrations of voreloxin were measured using a validated analytical method, likely liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which is standard for quantifying small molecules in biological fluids [1].

- PK Analysis: The plasma concentration-time data were analyzed using non-compartmental methods to estimate the PK parameters, including clearance, half-life, and volume of distribution [1].

Visualizing Voreloxin's Pharmacokinetic Journey

The following diagram illustrates the workflow for determining these PK parameters and the compound's distribution in the body.

Voreloxin PK profile enables favorable dosing and tissue distribution.

Key Implications for Drug Development

The distinct PK profile of voreloxin has several important implications [2]:

- Favorable Dosing Regimens: The long half-life supports less frequent intravenous dosing schedules, which is a potential convenience benefit in a clinical setting.

- Effective Tissue Distribution: The volume of distribution (50 L/m²) that exceeds total body water suggests that voreloxin distributes well into tissues, which is crucial for reaching tumor sites.

- Potential for Lower Toxicity: This volume of distribution is also at least eightfold lower than that of the anthracycline daunomycin, suggesting a more limited distribution to normal tissues and a potentially lower risk for off-target organ toxicities, such as cardiotoxicity, which is a major limitation of anthracyclines [2].

References

Voreloxin in vitro cell viability assay IC50 values

Voreloxin In Vitro Cytotoxicity and IC₅₀ Data

The table below summarizes the IC₅₀ values of Voreloxin (also known as SNS-595) from key preclinical studies.

Table 1: Summary of In Vitro Voreloxin IC₅₀ Values

| Cell Line / Sample Type | Description | IC₅₀ Value | Key Findings & Context |

|---|---|---|---|

| Primary AML Blasts (n=88) [1] [2] | Primary cells from patients with newly diagnosed AML | Mean LD₅₀: 2.30 μM (± 1.87 SD) | The LD₅₀ (lethal dose 50%) was determined via MTS assay after 48-hour exposure. |

| HL-60 [3] [4] | Acute Promyelocytic Leukemia | 9 μM (initial concentration for curve) | Used in combination index analysis with cytarabine. |

| MV4-11 [3] [4] | Biphenotypic B Myelomonocytic Leukemia (AML) | 1.0 μM (initial concentration for curve) | Used in combination index analysis with cytarabine. |

| CCRF-CEM [3] [4] | Acute Lymphoblastic Leukemia (ALL) | 1.5 μM (initial concentration for curve) | Used in combination index analysis with cytarabine. |

| Broad Panel (11 cell lines) [5] | Various tumor cell lines (unspecified) | Range: 0.04 to 0.97 μM | Demonstrated broad anti-proliferative activity across multiple cancer types. |

Detailed Experimental Protocols

1. Cell Viability Assay for IC₅₀ Determination (HL-60, MV4-11, CCRF-CEM)

This protocol is adapted from studies that investigated the activity of Voreloxin alone and in combination with cytarabine [3] [4].

- Cell Lines and Culture: HL-60, MV4-11, and CCRF-CEM cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a humidified atmosphere of 5% CO₂.

- Compound Preparation:

- Voreloxin Stock (10 mM): Dissolve in 0.17% methanesulfonic acid. Store at room temperature and dilute to working concentrations in fresh growth media immediately before use.

- Cytarabine Stock (30 mM): Prepare in sterile water. Store at -20°C until use.

- Vehicle Control: Use an equivalent dilution of 0.17% methanesulfonic acid in growth media.

- Assay Procedure:

- Seed cells in opaque, clear-bottom 96-well plates at a density of 1 × 10⁵ cells/well in growth media.

- Serially dilute Voreloxin and/or cytarabine in growth media and add to the wells. The initial concentrations used for serial dilution are provided in Table 1.

- Incubate the plates for a specified period (typically 48-72 hours).

- Perform the CellTiter-Glo Luminescent Cell Viability Assay according to the manufacturer's protocol. This assay measures ATP, which is directly proportional to the number of viable cells.

- Measure the luminescence of each well. Use the median of at least three replicate wells for IC₅₀ curve generation.

- Data Analysis:

- Determine IC₅₀ values using non-linear regression of a sigmoidal dose-response curve (variable slope) in software such as GraphPad Prism.

2. Cell Viability Assay for Primary AML Blasts

This protocol is used for testing patient-derived primary cells [1] [2].

- Sample Preparation: Isolate mononuclear cells from bone marrow or peripheral blood of AML patients using density gradient centrifugation (e.g., with Histopaque).

- Cell Culture: Maintain cells in RPMI medium with 10% FBS and 1% penicillin/streptomycin.

- Cytotoxicity Assay:

- Treat primary AML mononuclear cells with Voreloxin across a concentration range (e.g., 31.25 nM to 4 μM) for 48 hours.

- Use the MTS assay to assess viability. Add MTS reagent to wells and incubate for an additional 4 hours.

- Measure the absorbance at 490 nm via spectrophotometry.

- Data Analysis:

- Calculate the percentage of viable cells relative to untreated control cells.

- Calculate LD₅₀/IC₅₀ values using specialized software like CalcuSyn.

3. Combination Index (CI) Analysis for Drug Synergy

This method quantifies the interaction between Voreloxin and other drugs, such as cytarabine [3] [2].

- Procedure:

- Treat cells with Voreloxin and the second agent (e.g., cytarabine) both alone and in combination at a fixed molar ratio. The ratio is often determined experimentally (e.g., a 1:2 ratio of Voreloxin to cytarabine was used for primary AML samples).

- Perform cell viability assays as described above.

- Data Analysis:

- Analyze the dose-effect data using the method of Chou and Talalay with software such as CalcuSyn or CompuSyn.

- Calculate the Combination Index (CI). The interaction is stratified as follows:

- CI < 0.85: Synergistic

- CI 0.85-1.2: Additive

- CI > 1.2: Antagonistic

Mechanism of Action and Experimental Workflow

The following diagrams, created using DOT language, illustrate Voreloxin's mechanism and a generalized experimental workflow.

Diagram 1: Voreloxin's Mechanism of Action. Voreloxin intercalates into DNA and poisons topoisomerase II (TopoII), preventing the religation of DNA strands and leading to double-strand breaks (DSBs). This DNA damage triggers cell cycle arrest in the G2 phase, ultimately inducing apoptosis (programmed cell death) [1] [2] [6].

Diagram 2: In Vitro Cell Viability Assay Workflow. This flowchart outlines the general steps for determining the IC₅₀ of Voreloxin in a laboratory setting.

Key Conclusions for Researchers

- Synergistic Potential: Voreloxin demonstrates additive or synergistic activity with cytarabine in vitro, supporting its clinical investigation in combination therapies for AML [3] [1].

- Broad Activity and Overcoming Resistance: Voreloxin exhibits potent activity against a broad panel of cancer cell lines, including models with multidrug resistance (e.g., P-glycoprotein overexpression), as it is not a P-gp substrate [5] [6].

- p53-Independent Action: Studies indicate that Voreloxin's mechanism is effective in p53-null cell lines, suggesting its activity is not dependent on the p53 tumor suppressor pathway, which is a common resistance mechanism in cancer [1] [2].

References

- 1. The Topoisomerase II Inhibitor Voreloxin Causes Cell ... [pubmed.ncbi.nlm.nih.gov]

- 2. The topoisomerase II inhibitor voreloxin causes cell cycle ... [haematologica.org]

- 3. , a first-in-class anticancer quinolone derivative, acts... Voreloxin [pmc.ncbi.nlm.nih.gov]

- 4. , a W rst-in-class anticancer quinolone derivative, acts Voreloxin [link.springer.com]

- 5. Voreloxin, formerly SNS-595, has potent activity against a ... [pubmed.ncbi.nlm.nih.gov]

- 6. Voreloxin Is an Anticancer Quinolone Derivative that ... [journals.plos.org]

Voreloxin Cytotoxicity in Leukemia Cell Lines: Application Notes & Protocols

Introduction to Voreloxin

Voreloxin (formerly SNS-595 or AG-7352) is a first-in-class naphthyridine analog and anticancer agent that targets DNA through intercalation and inhibits topoisomerase II, leading to site-selective DNA damage, cell cycle arrest, and apoptosis [1] [2] [3]. Its mechanism is similar to anthracyclines but derived from a distinct chemical scaffold, making it not a substrate for P-glycoprotein (P-gp) and active in drug-resistant models [1] [3]. It is investigated for acute myeloid leukemia (AML) and other malignancies [1] [2] [3].

Key Mechanisms of Action

Voreloxin's primary mechanism involves:

- DNA intercalation: The drug inserts itself between DNA base pairs, primarily in GC-rich regions [1].

- Topoisomerase II poisoning: It stabilizes the covalent complex between topoisomerase II and DNA, preventing DNA re-ligation and causing double-stranded DNA breaks [2].

- Cell cycle arrest: DNA damage triggers checkpoint activation, leading to arrest in the G2 phase [2].

- Apoptosis: Cell cycle arrest is followed by programmed cell death through caspase activation [2] [3].

This mechanism is summarized in the following workflow:

Experimental Protocols for Cytotoxicity Assessment

Cell Line Maintenance and Culture

- Cell Lines: Common human leukemia models include HL-60 (acute promyelocytic leukemia), MV4-11 (AML), CCRF-CEM (Acute Lymphoblastic Leukemia), K562 (chronic myeloid leukemia), MOLM-14 (AML), and REH (ALL) [1] [2] [4].

- Culture Conditions: Grow cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified 5% CO₂ atmosphere [1] [2] [4].

- Maintenance: Keep cells in logarithmic growth phase between 2×10⁵ and 1×10⁶ cells/mL [2]. Monitor viability before experiments using trypan blue exclusion or automated cell counters [2].

Cell Viability and IC₅₀ Determination

Procedure:

- Seed cells in 96-well plates at ~1×10⁵ cells/well in growth medium [1].

- Prepare drug stock: Voreloxin can be dissolved in 0.17% methanesulfonic acid to make a 10 mM stock, stored at room temperature. Further dilute in fresh culture medium for working concentrations [1]. For vehicle controls, use equivalent dilution of 0.17% methanesulfonic acid in media [1].

- Drug exposure: Treat cells with serially diluted voreloxin for 48 hours. Initial concentration ranges may be:

- HL-60: up to 9 μM

- MV4-11: up to 1.0 μM

- CCRF-CEM: up to 1.5 μM [1]

- Viability assessment: After incubation, measure viability using:

- Data analysis: Calculate IC₅₀ values using non-linear regression of a sigmoidal dose-response curve with software such as GraphPad Prism [1].

The typical workflow for viability and synergy testing is as follows:

Combination Studies with Cytarabine

Synergy Assessment Protocol:

- Drug preparation: Prepare cytarabine stock in sterile water at 30 mM, store at -20°C until use [1].

- Treatment: Expose cells to voreloxin and cytarabine alone and in combination at fixed ratios for 48 hours. A common effective ratio is voreloxin:cytarabine = 1:2 [2].

- Analysis: Calculate the Combination Index (CI) using the method of Chou and Talalay with software such as CalcuSyn or CompuSyn [2] [4].

- CI < 0.9: Synergistic

- CI = 0.9-1.1: Additive

- CI > 1.1: Antagonistic [4]

Apoptosis Detection by Flow Cytometry

Annexin V/Propidium Iodide (PI) Staining:

- Treat cells with voreloxin (e.g., 0.0313-0.5 μM) for 48 hours [2].

- Harvest cells, wash with PBS, and resuspend in binding buffer [2].

- Stain with Annexin V-FITC in the dark for 10 minutes [2].

- Wash cells, resuspend in binding buffer with PI (1 μg/mL) [2].

- Analyze by flow cytometry within 1 hour [2].

- Quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations [2].

Alternative Method - Caspase-3 Activation:

- Incubate cells with PhiPhiLux G1D2 substrate for 1 hour at 37°C [2].

- This substrate contains two fluorophores separated by a caspase-3-cleavable linker.

- Measure fluorescence by flow cytometry after cleavage [2].

Cell Cycle Analysis

Procedure:

- Treat cells with voreloxin (e.g., 0.25-1 μM) for 12 hours [2].

- Fix cells in 1 mL ice-cold 70% ethanol and store at -20°C [2].

- Before analysis, pellet cells and resuspend in PI (40 μg/mL) + RNase (100 μg/mL) in PBS [2].

- Incubate at 37°C for 30 minutes in the dark [2].

- Analyze DNA content by flow cytometry to determine cell cycle distribution [2].

Quantitative Cytotoxicity Data

The table below summarizes voreloxin cytotoxicity data from published studies:

| Cell Line | Disease Type | IC₅₀/LD₅₀ Value | Experimental Conditions | Citation |

|---|---|---|---|---|

| Primary AML blasts | Acute Myeloid Leukemia | 2.30 μM (± 1.87) | 48-hour exposure, MTS assay [2] | |

| HL-60 | Acute Promyelocytic Leukemia | ~9 μM | 48-hour exposure, CellTiter-Glo [1] | |

| MV4-11 | Biphenotypic B Myelomonocytic Leukemia | ~1.0 μM | 48-hour exposure, CellTiter-Glo [1] | |

| CCRF-CEM | Acute Lymphoblastic Leukemia | ~1.5 μM | 48-hour exposure, CellTiter-Glo [1] | |

| Broad Panel | Various cancers | 0.04 - 0.97 μM | 48-hour exposure, MTT assay [3] |

Combination Therapy Data

Voreloxin shows particularly promising results in combination with other agents:

| Combination Partner | Cell Line/Model | Combination Index | Effect | Citation |

|---|---|---|---|---|

| Cytarabine | Primary AML samples (22/25) | Mean CI = 0.79 | Synergistic [2] | |

| Cytarabine | HL-60, MV4-11, CCRF-CEM | Additive to Synergistic | Varies by model [1] | |

| ERK2 Inhibitor VX-11e | MOLM-14, REH, MOLT-4 | CI < 0.9 | Synergistic [4] | |

| ERK2 Inhibitor VX-11e | K562 | Mostly Additive | One synergistic point [4] |

Troubleshooting and Technical Notes

- Drug solubility: Voreloxin is soluble in 0.17% methanesulfonic acid, then dilutable in aqueous buffers [1].

- Stability: Aliquot and store stock solutions at recommended conditions; avoid repeated freeze-thaw cycles.

- Cell density: Maintain optimal cell density during experiments as overcrowding affects drug sensitivity.

- Controls: Always include vehicle controls and positive controls for apoptosis (e.g., etoposide) [2].

- p53 status: Voreloxin is active in p53-null K562 cells, indicating p53-independent action [2].

Conclusion

Voreloxin demonstrates potent cytotoxicity against leukemia cell lines through its dual mechanism of DNA intercalation and topoisomerase II inhibition. The protocols outlined provide comprehensive methods for evaluating its activity, both alone and in combination with other agents. The consistent synergy observed with cytarabine in AML models supports continued investigation of this combination in clinical settings.

References [1] [2] [3]

References

- 1. , a first-in-class anticancer quinolone derivative, acts... Voreloxin [pmc.ncbi.nlm.nih.gov]

- 2. The topoisomerase II inhibitor voreloxin causes cell cycle ... [pmc.ncbi.nlm.nih.gov]

- 3. Voreloxin, formerly SNS-595, has potent activity against a ... [pubmed.ncbi.nlm.nih.gov]

- 4. Combination of ERK2 inhibitor VX-11e and voreloxin ... [link.springer.com]

Comprehensive Preclinical Application Notes: Voreloxin Dosing in In Vivo Tumor Xenograft Models

Introduction to Voreloxin and Its Preclinical Applications

Voreloxin (formerly SNS-595 and AG-7352) is a first-in-class anticancer quinolone derivative with a novel mechanism of action that has demonstrated potent efficacy across a broad spectrum of human tumor xenograft models. This naphthyridine analog exerts its cytotoxic effects through dual DNA-targeting mechanisms: intercalation into DNA and inhibition of topoisomerase II, leading to site-selective DNA damage, irreversible G2 cell cycle arrest, and rapid onset of apoptosis [1] [2]. Unlike traditional anthracyclines that share similar targets, voreloxin's distinct chemical scaffold results in favorable pharmacokinetics with low clearance (2 L/h/m²), a long terminal half-life (approximately 25 hours), and dose-proportional exposure [2] [3]. These properties, combined with its ability to circumvent common resistance mechanisms, make voreloxin a promising candidate for oncology drug development.

From a preclinical development perspective, voreloxin offers several advantages that have been leveraged in xenograft models. The compound is not a substrate for P-glycoprotein (P-gp)-mediated efflux, maintaining activity against drug-resistant cell lines that overexpress P-gp and those with reduced topoisomerase levels [1]. Additionally, its cytotoxicity is independent of p53 status, allowing efficacy against tumors with this common mutation [4]. Voreloxin has demonstrated broad-spectrum activity in both solid tumors and hematologic malignancies, showing particular promise in aggressive and drug-resistant tumor models [1] [5]. These characteristics have made voreloxin a valuable compound for preclinical therapeutic studies, especially in models recapitulating human cancers with limited treatment options.

Key Dosing Parameters for Xenograft Studies

Established Dosing Regimens

The optimal dosing parameters for voreloxin in xenograft models have been systematically evaluated through multiple preclinical studies. The most extensively validated regimen for solid tumors administration is 20 mg/kg administered intravenously once weekly for five doses [1]. This schedule was established using KB nasopharyngeal carcinoma xenograft models, where it achieved 86% tumor growth inhibition [1]. The weekly schedule allows for adequate drug exposure while minimizing toxicity, particularly myelosuppression and gastrointestinal effects, which are the primary adverse events observed in preclinical models.

For hematologic malignancy models, particularly acute myeloid leukemia (AML), alternative dosing strategies have been explored. In bone marrow ablation models evaluating voreloxin in combination with cytarabine, a schedule of 10 or 20 mg/kg administered intravenously on day 0 and day 4 (q4d × 2) demonstrated significant efficacy [2]. This more intensive schedule aligns with the treatment paradigm for aggressive hematologic malignancies and takes advantage of voreloxin's potent activity against rapidly dividing cells in the bone marrow microenvironment. The dose-dependent tumor growth inhibition observed with voreloxin ranges from 63% to 88% across various xenograft models, demonstrating consistent potency regardless of tumor origin [1] [5].

Formulation and Administration

Formulation: Voreloxin is typically prepared for in vivo studies using the clinical formulation (10 mg/ml) diluted with vehicle (0.17% methanesulfonic acid in 5% sorbitol) to achieve the desired dosing concentration [2]. This formulation ensures stability and consistent bioavailability during in vivo studies.

Route of Administration: The intravenous route is standard for voreloxin administration in xenograft models, typically via tail vein injection in mice [1] [2]. This route provides complete bioavailability and avoids potential variability associated with oral absorption or other parenteral routes.

Dose Preparation: Working solutions are prepared by diluting the stock formulation with the appropriate vehicle to achieve the final dosing volume, typically 5-10 mL/kg body weight for intravenous administration in mice [2]. Proper aseptic technique should be maintained throughout the preparation process.

Table 1: Summary of Voreloxin Dosing Regimens in Preclinical Xenograft Models

| Tumor Type | Dose | Schedule | Route | Efficacy (Tumor Growth Inhibition) | Reference |

|---|---|---|---|---|---|

| Solid Tumors (Multiple) | 20 mg/kg | Weekly × 5 | IV | 63-88% across 10/11 models | [1] |

| KB Nasopharyngeal Carcinoma | 20 mg/kg | Weekly × 5 | IV | 86% | [1] |

| Hematologic Malignancies | 10-20 mg/kg | Days 0, 4 (q4d × 2) | IV | Significant bone marrow ablation | [2] |

| Glioblastoma Models | Varies* | Combined with radiotherapy | IV | Enhanced radiosensitivity | [4] |

Note: Specific dosing for glioblastoma models varies based on combination protocol with radiotherapy.

Quantitative Efficacy Data Across Tumor Models

Solid Tumor Xenograft Response

Voreloxin has demonstrated broad-spectrum activity against a diverse panel of solid tumor xenografts. In comprehensive efficacy studies, the compound showed dose-dependent tumor growth inhibition ranging from 63% to 88% in 10 out of 11 solid tumor models evaluated [1]. These models included breast, ovarian, colon, lung, gastric, and melanoma xenografts, representing some of the most challenging human malignancies. The consistent activity across such histologically diverse tumors underscores voreloxin's mechanism of action that targets fundamental cellular processes common to many cancer types.

Notably, voreloxin maintained efficacy against multidrug-resistant tumor models, including those with overexpression of P-glycoprotein and reduced topoisomerase levels [1]. This is particularly valuable for preclinical modeling of human cancers that have developed resistance to conventional therapies. In syngeneic tumor models (Colon 26, Lewis Lung carcinoma, M5076 Ovarian Sarcoma), voreloxin also demonstrated significant activity, suggesting potential immune interactions despite using immunocompromised hosts for xenograft studies [1]. The potent anti-proliferative effects observed in these models established voreloxin as a promising candidate for further clinical development.

Hematologic Malignancy Models

In hematologic malignancy models, voreloxin has shown particularly compelling activity. In vivo studies using bone marrow ablation models demonstrated that voreloxin alone and in combination with cytarabine produced significant cytotoxic effects [2]. The combination exhibited additive or synergistic activity in vitro and supra-additive activity in vivo, providing the rationale for subsequent clinical evaluation in acute myeloid leukemia [2]. The bone marrow ablation was accompanied by reversible reductions in peripheral white blood cells and platelets, consistent with the AML treatment paradigm where myelosuppression is an expected, manageable effect of effective therapy.

Table 2: Efficacy of Voreloxin in Preclinical In Vivo Models

| Cancer Type | Model Specifics | Response | Key Findings | Reference |

|---|---|---|---|---|

| Multiple Solid Tumors | 11 different xenograft models | 63-88% growth inhibition | Broad activity across tumor types | [1] |

| Drug-Resistant Models | P-gp overexpressing and reduced topo II lines | Maintained efficacy | Activity preserved in resistant models | [1] |

| Leukemia | Bone marrow ablation model | Significant ablation | Enhanced activity with cytarabine | [2] |

| Glioblastoma | 13 cell lines + xenografts | Increased radiosensitivity | Improved response with RT vs temozolomide/RT | [4] |

| Ovarian Cancer | Platinum-resistant models | Potent activity | Clinical activity in platinum-resistant patients | [1] |

Detailed Experimental Protocols

Tumor Implantation and Study Initiation

Xenograft establishment begins with the preparation of human cancer cells for implantation. Cells should be harvested during the exponential growth phase (approximately 80-90% confluence) using trypsin or appropriate enzymes, then suspended in medium containing serum [6]. After centrifugation at 225 × g for 5 minutes at 4°C, cells are resuspended in Hanks' Balanced Salt Solution (HBSS) at a concentration of 0.5-2 million cells/200 μL, kept on ice, and transported to the vivarium for implantation [6]. For subcutaneous xenografts, the cell suspension is injected into the right flank of immunocompromised mice (e.g., athymic nude, NOD-scid, or NSG mice) using a tuberculin syringe with a 25-gauge needle [6].

Critical considerations for tumor implantation include pilot studies to determine the optimal cell concentration needed to develop tumors that reach 100 mm³ within 2-5 weeks post-injection [6]. Additionally, cells should be tested for pathogens using traditional murine antibody production (MAP) tests or PCR-based tests like the Research Animal Diagnostic Laboratory (RADIL) infectious microbe PCR amplification test to ensure they don't harbor viruses harmful to immunodeficient mice [6]. For patient-derived xenograft (PDX) models, tumor tissue is harvested under sterile conditions, cut into 2-3 mm³ fragments using a safety scalpel, and implanted subcutaneously or orthotopically using a trocar syringe [6]. PDX models better maintain the molecular and histological heterogeneity of the original tumor, potentially offering greater predictive value for drug response [6].

Dosing Procedure and Timeline

When tumors reach approximately 150 mm³ in volume, mice are randomized into treatment groups using a method that ensures similar average tumor sizes across groups [1]. Voreloxin is administered intravenously via tail vein injection according to the prescribed schedule (typically weekly for 5 doses for solid tumors) [1]. The clinical formulation of voreloxin (10 mg/ml) should be diluted with vehicle (0.17% methanesulfonic acid in 5% sorbitol) to achieve the desired dosing concentration [2]. Proper aseptic technique must be maintained throughout the dosing process.

Tumor measurements should be performed 2-3 times weekly using digital calipers, with tumor volume calculated using the formula: Volume = (Length × Width²) / 2 [6]. Additionally, body weights should be recorded at least twice weekly to monitor for potential treatment-related toxicity. For studies incorporating combination therapy with cytarabine (in AML models), cytarabine is typically administered subcutaneously at 20 or 60 mg/kg every 8 hours on day 0 and day 4 [2]. The experimental endpoints typically include tumor growth inhibition calculations, survival analysis, and potential pharmacodynamic assessments such as caspase-3 activation to confirm apoptosis induction [1].

Pharmacodynamic and Efficacy Assessment

Comprehensive evaluation of voreloxin activity should include both efficacy and pharmacodynamic assessments. Tumor growth inhibition is calculated using the formula: IR = [1 − (average tumor weight treated / average tumor weight control)] × 100% [1]. For apoptosis assessment, caspase-3 activation can be evaluated by immunohistochemistry in tumor samples collected at various timepoints after a single intravenous dose [1]. Additionally, γH2AX staining provides a sensitive measure of DNA double-strand breaks and can be used to confirm the mechanism of action [3].

In leukemic models, efficacy assessments include evaluation of bone marrow cellularity in femurs, which are fixed in Streck Tissue Fixative solution or 10% formalin for 24-48 hours, followed by decalcification, paraffin embedding, sectioning, and H&E staining [2]. Peripheral blood cell counts (white blood cells and platelets) should be monitored to assess bone marrow impact and recovery [2]. For orthotopic models, such as glioblastoma xenografts implanted intracranially, advanced imaging techniques including bioluminescence imaging (for luciferase-transfected cells) and magnetic resonance imaging (MRI) can provide sensitive assessment of tumor response and survival [4].

Mechanism and Experimental Pathway Diagrams

Voreloxin Mechanism of Action Pathway

The following diagram illustrates the key mechanistic pathway through which voreloxin exerts its cytotoxic effects:

This mechanism pathway illustrates how voreloxin's primary actions of DNA intercalation and topoisomerase II inhibition converge to cause site-selective DNA double-strand breaks [1] [2]. Unlike many conventional DNA-damaging agents, voreloxin's activity bypasses two common resistance mechanisms: it is not a P-glycoprotein substrate and functions through p53-independent apoptosis induction [1] [4]. These characteristics explain its maintained activity in multidrug-resistant tumor models and make it particularly valuable for treating cancers that have developed resistance to conventional therapies.

In Vivo Xenograft Study Workflow

The following diagram outlines the comprehensive workflow for evaluating voreloxin efficacy in xenograft models: